molecular formula C11H7BrO5 B11838191 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one CAS No. 184776-56-5

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one

Cat. No.: B11838191
CAS No.: 184776-56-5
M. Wt: 299.07 g/mol
InChI Key: NAVCEXRFPODVKF-UHFFFAOYSA-N
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Description

6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, which is a subclass of coumarins. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The chromenone structure is characterized by a benzopyranone core, which is a fusion of a benzene ring and a pyrone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarins and their derivatives. The starting materials for this synthesis are usually phenolic compounds and β-keto esters. The reaction is catalyzed by acids such as sulfuric acid or Lewis acids like aluminum chloride.

For instance, the synthesis can be initiated by reacting 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions, leading to the formation of the chromenone core. Bromination of the resulting compound at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Scientific Research Applications

6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
  • 8-Bromo-2,7-dihydroxy-4H-chromen-4-one
  • 6-Acetyl-2,7-dihydroxy-4H-chromen-4-one

Uniqueness

6-Acetyl-8-bromo-2,7-dihydroxy-4H-chromen-4-one is unique due to the presence of both acetyl and bromine substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

CAS No.

184776-56-5

Molecular Formula

C11H7BrO5

Molecular Weight

299.07 g/mol

IUPAC Name

6-acetyl-8-bromo-4,7-dihydroxychromen-2-one

InChI

InChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3

InChI Key

NAVCEXRFPODVKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O

Origin of Product

United States

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